3-bromo-2,5-dimethyl-1H-pyrrole
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Overview
Description
3-Bromo-2,5-dimethyl-1H-pyrrole is a brominated derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Pyrroles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Bromination of 2,5-Dimethylpyrrole: The compound can be synthesized by the bromination of 2,5-dimethylpyrrole using bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.
Sandmeyer Reaction: Another method involves the diazotization of 2,5-dimethylpyrrole followed by the Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromine atom.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2,5-dimethylpyrrole.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyrrole-2,5-dione derivatives.
Reduction Products: 2,5-Dimethylpyrrole.
Substitution Products: Hydroxylated or aminated derivatives of this compound.
Scientific Research Applications
3-Bromo-2,5-dimethyl-1H-pyrrole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 3-bromo-2,5-dimethyl-1H-pyrrole exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
3-bromo-1H-pyrrole
3-bromo-2-methyl-1H-pyrrole
2,5-dimethyl-1H-pyrrole
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c1-4-3-6(7)5(2)8-4/h3,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXWXXUSGLYRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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